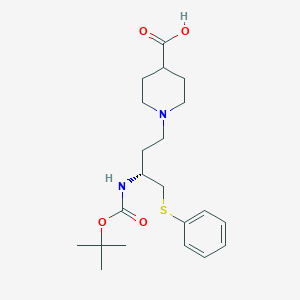
(R)-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using Boc anhydride in the presence of a base.
Attachment of the Phenylthio Group: The phenylthio group is introduced via nucleophilic substitution reactions, often using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules. Its protected amino group allows for selective reactions without interference.
Biology
This compound can be used in the synthesis of biologically active molecules, including potential drug candidates. The presence of the piperidine ring and the phenylthio group can impart significant biological activity.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, making it a valuable scaffold for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.
Mechanism of Action
The mechanism of action of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Amino-4-(phenylthio)butyl)piperidine-4-carboxylic acid: Similar structure but without the Boc protection.
®-1-(3-((Tert-butoxycarbonyl)amino)-4-(methylthio)butyl)piperidine-4-carboxylic acid: Similar structure with a methylthio group instead of a phenylthio group.
Uniqueness
The presence of the Boc-protected amino group in ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid provides a unique advantage in synthetic chemistry, allowing for selective reactions and protecting the amino group from unwanted side reactions. The phenylthio group also imparts distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H32N2O4S |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H32N2O4S/c1-21(2,3)27-20(26)22-17(15-28-18-7-5-4-6-8-18)11-14-23-12-9-16(10-13-23)19(24)25/h4-8,16-17H,9-15H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 |
InChI Key |
SXXBOMYDTWGMGV-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)
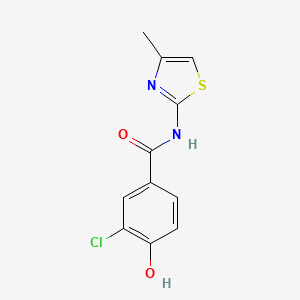
![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)
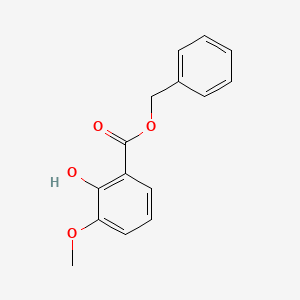
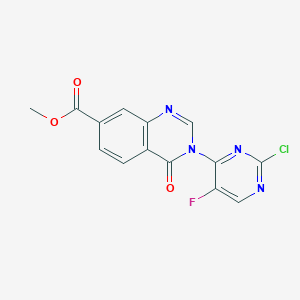
![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
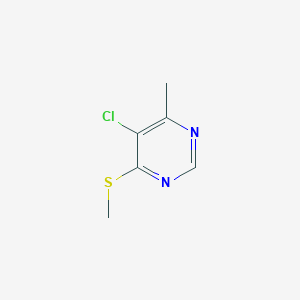
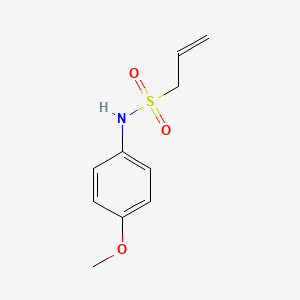

![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)
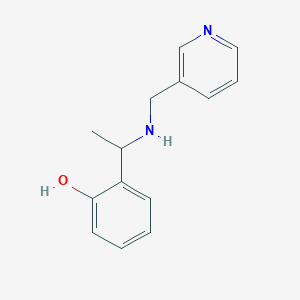
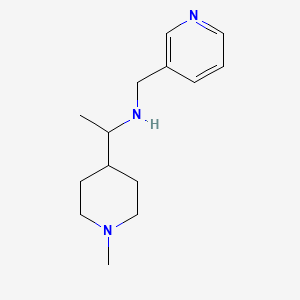
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
